molecular formula C15H15NO3 B8795844 Methyl 3-(4-methoxyanilino)benzoate CAS No. 579510-29-5

Methyl 3-(4-methoxyanilino)benzoate

Cat. No. B8795844
CAS RN: 579510-29-5
M. Wt: 257.28 g/mol
InChI Key: SKQJOMNLPVBZED-UHFFFAOYSA-N
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Description

Methyl 3-(4-methoxyanilino)benzoate is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
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properties

CAS RN

579510-29-5

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

methyl 3-(4-methoxyanilino)benzoate

InChI

InChI=1S/C15H15NO3/c1-18-14-8-6-12(7-9-14)16-13-5-3-4-11(10-13)15(17)19-2/h3-10,16H,1-2H3

InChI Key

SKQJOMNLPVBZED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=CC(=C2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Reaction of methyl 3-bromobenzoate with p-anisidine according to general procedure A provided methyl ester of Compound 11 as a yellow oil (93% yield). 1H NMR (CDCl3, 500 MHz): δ=7.57 (s, 1H), 7.50 (d, J=7.6 Hz, 1H), 7.28 (m, 1H), 7.07-7.12 (m, 3H), 6.90 (d, J=8.8 Hz, 2H), 5.62 (s, 1H), 3.90 (s, 3H), 3.83 (s, 3H). 13C NMR (CDCl3, 125 MHz): δ=167.5, 156.0, 145.8, 135.2, 131.5, 129.5, 123.1, 120.7, 119.7, 116.4, 115.0, 55.8, 52.2.
Quantity
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reactant
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reactant
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[Compound]
Name
methyl ester
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0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
Compound 11
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of Pd2(dba)3 [92 mg, 0.1 mmol (4.6 mg, 0.005 mmol, 2 mol % Pd per reaction)], ligand 1 (see FIG. 1) [168 mg, 0.4 mmol (8.4 mg, 0.02 mmol, 4 mol % per reaction)] and NaOt-Bu [40 mg, 0.4 mmol (2 mg, 0.02 mmol, 4 mol % per reaction)] were stirred in 10 mL DME (anhy). After 10 minutes, 0.5 mL of the solution was added via syringe to a test tube containing (under an Argon atmosphere) K3PO4 (148 mg, 0.7 mmol), methyl-3-bromo-benzoate (107 mg, 0.5 mmol), and p-anisidine (74 mg, 0.6 mmol). The test tube was capped (with a proper cap-no rubber septa) and heated at 100° C. for 18 hours. The reaction mixture was allowed to cool to r.t., diluted with ether and dodecane was added as an internal standard. The reaction mixture was purified by preparatory TLC (EtOAc/hexanes as the eluent) to yield 6 mg of the desired product (which was used for calibration with the internal standard). The GC yield was calculated to be 12%.
[Compound]
Name
ligand 1
Quantity
168 mg
Type
reactant
Reaction Step One
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
92 mg
Type
catalyst
Reaction Step One
[Compound]
Name
solution
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
148 mg
Type
reactant
Reaction Step Three
Quantity
107 mg
Type
reactant
Reaction Step Three
Quantity
74 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
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0 (± 1) mol
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solvent
Reaction Step Four

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